molecular formula C8H6BrN3O2 B3226260 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester CAS No. 1252572-34-1

3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester

Cat. No.: B3226260
CAS No.: 1252572-34-1
M. Wt: 256.06 g/mol
InChI Key: FDQVDKYOFQZHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester is a brominated heterocyclic compound featuring an imidazo[4,5-b]pyridine core. The structure includes a carboxylic acid methyl ester group at position 2 and a bromine substituent at position 6 (Figure 1). This compound is synthesized via multi-step reactions involving condensation of 1-methylimidazole-2-carbaldehyde with methyl 5,6-diaminopyridine-2-carboxylate in the presence of FeCl₃·6H₂O, followed by bromination and esterification steps . Its structural confirmation relies on NMR and HR-MS data .

The imidazo[4,5-b]pyridine scaffold is notable for its presence in medicinal and materials chemistry, with derivatives exhibiting diverse biological activities, including mutagenicity and carcinogenicity in related compounds .

Properties

IUPAC Name

methyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-2-4(9)3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQVDKYOFQZHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161069
Record name 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-34-1
Record name 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252572-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by esterification with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications References
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester 6-Br, 2-COOCH₃ 286.10* Intermediate for drug synthesis
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid 5-Cl, 2-COOH 197.59 Mutagenic potential
7-Bromo-3H-imidazo[4,5-b]pyridine 7-Br 198.01 Uncharacterized biological activity
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, tert-butyl ester 6-Br, 3-COO(t-Bu) 324.17 Enhanced steric protection
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid 2-COOH 163.13 Lower lipophilicity

*Calculated based on molecular formula C₉H₇BrN₃O₂.

Key Observations:

Positional Isomerism (6-Br vs. 7-Br):

  • The 6-bromo derivative (target compound) exhibits distinct electronic effects compared to the 7-bromo analogue (CAS 1207174-85-3). Bromine at position 6 may enhance electrophilicity at adjacent positions, influencing reactivity in cross-coupling reactions .

Functional Group Variations (Ester vs. Acid):

  • The methyl ester group in the target compound increases lipophilicity compared to the carboxylic acid analogue (CAS 97640-15-8), improving membrane permeability but reducing aqueous solubility .

Steric Effects (Methyl vs.

Biological Activity

3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor antagonism activities, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • CAS Number : 97640-15-8
  • SMILES : C1=C(C=NC2=C1NC(=N2)C(=O)O)Br

The compound features a bromine atom at the 6th position of the imidazo[4,5-b]pyridine ring and a carboxylic acid group at the 2nd position. Its structure facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid demonstrate activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Bacillus cereus and Escherichia coli, with Gram-positive bacteria showing higher sensitivity to these compounds .

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been evaluated for their anticancer potential. The structural framework allows these compounds to act as inhibitors of various kinases involved in cancer progression. Notably, some studies have indicated that certain derivatives can inhibit Aurora A kinase, a target in cancer therapy .

Receptor Antagonism

The biological activity of imidazo[4,5-b]pyridine derivatives extends to receptor antagonism. Compounds in this class have been explored for their ability to act as antagonists for receptors such as angiotensin II and platelet activating factor (PAF), which are crucial in cardiovascular and inflammatory responses .

Case Studies

StudyFindings
Cristalli et al. (1995)Identified antiviral properties in related compounds.
Bavetsias et al. (2007)Demonstrated anticancer activity through kinase inhibition.
Bukowski & Kaliszan (1991)Reported tituberculostatic effects, indicating potential in tuberculosis treatment.

The mechanism by which 3H-imidazo[4,5-b]pyridine-2-carboxylic acid exerts its biological effects involves binding to specific biomolecules such as DNA and proteins. This interaction can lead to alterations in biomolecular structures and functions, ultimately affecting cellular processes .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate derivatives?

The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions. Microwave-assisted methods significantly reduce reaction times (e.g., from hours to minutes) and improve yields (~15–20% increase) compared to conventional heating. Phase-transfer catalysis (e.g., tetra-n-butylammonium bromide) in dimethylformamide (DMF) with methyl iodide is effective for introducing methyl esters .

Q. How can X-ray crystallography validate the structural assignment of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the bromine substitution pattern and ester orientation. For example, bond angles and distances (e.g., C–Br bond length ~1.89 Å) and dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., ~41–70°) can resolve positional isomerism. SHELXTL or SHELXL software is commonly used for refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine deshields adjacent protons, shifting aromatic signals to δ 8.0–8.5 ppm).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • IR : Carboxylate ester C=O stretches appear at ~1700–1750 cm1^{-1} .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model vibrational frequencies, electrostatic potential surfaces, and HOMO-LUMO gaps. Discrepancies in bond lengths (e.g., DFT-predicted C–Br vs. SC-XRD-measured) may arise from crystal packing effects. Potential energy distribution (PED) analysis of vibrations (e.g., C=O stretching at 1715 cm1^{-1}) validates experimental IR data .

Q. What strategies mitigate regioselectivity challenges during functionalization (e.g., bromination or methylation)?

Bromination at the 6-position is directed by the electron-withdrawing ester group. Methylation of the imidazole nitrogen (N3) requires controlled stoichiometry (e.g., 1.1 eq methyl iodide) to avoid over-alkylation. Catalytic K2_2CO3_3 in DMF at 60°C achieves >90% selectivity for N3-methylation, as confirmed by 1^1H NMR coupling patterns .

Q. How can conflicting crystallographic data on π-π stacking interactions be analyzed?

SC-XRD reveals slipped π-π interactions (interplanar distance ~3.5 Å, slippage ~0.8 Å) between imidazo[4,5-b]pyridine cores. Discrepancies in dihedral angles (e.g., 41° vs. 70° for phenyl substituents) may reflect solvent polarity or crystallization kinetics. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) .

Q. What mechanistic insights explain byproduct formation during esterification?

Competing hydrolysis of the methyl ester under basic conditions generates the carboxylic acid derivative. Kinetic studies (e.g., monitoring by TLC or LC-MS) show that excess methyl iodide (2.5 eq) and anhydrous DMF suppress hydrolysis. Isotopic labeling (e.g., CD3_3I) traces methyl group incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester
Reactant of Route 2
Reactant of Route 2
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.